molecular formula C10H9BrCl2N4O B12955537 3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12955537
M. Wt: 352.01 g/mol
InChI Key: PEKXWXTWRGQFNS-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The presence of bromine, chlorine, and tetrahydropyran groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the tetrahydropyran group, which may affect its reactivity and biological activity.

    4,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the bromine atom, potentially altering its chemical properties.

    3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorine atoms, which may influence its reactivity and interactions.

Uniqueness

The presence of both bromine and chlorine atoms, along with the tetrahydropyran group, makes 3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C10H9BrCl2N4O

Molecular Weight

352.01 g/mol

IUPAC Name

3-bromo-4,6-dichloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H9BrCl2N4O/c11-7-6-8(12)14-10(13)15-9(6)17(16-7)5-3-1-2-4-18-5/h5H,1-4H2

InChI Key

PEKXWXTWRGQFNS-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=NC(=N3)Cl)Cl)C(=N2)Br

Origin of Product

United States

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